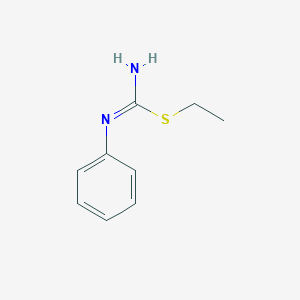

S-乙基-N-苯基-异硫脲

描述

Synthesis Analysis

The synthesis of S-Ethyl-N-phenyl-isothiourea involves the alkylation of ethylenethiourea with alcohols and aqueous acids, providing a convenient and high-yield method for producing various S-alkyl-isothioureas without using toxic alkylating agents. High yields (91–98%) are consistently obtained, highlighting an efficient synthesis process (Denk & Ye, 2005).

Molecular Structure Analysis

Molecular structure analysis reveals the presence of substituted N-phenylisothiourea analogues, which have been synthesized to investigate the structure-activity relationship. For example, S-ethyl N-[4-(trifluoromethyl)phenyl]isothiourea exhibits significant selectivity for the neuronal isoform of nitric oxide synthase (Shearer et al., 1997).

Chemical Reactions and Properties

S-Ethyl-N-phenyl-isothiourea acts as a potent inhibitor of human nitric oxide synthases (NOS), with specific binding affinities to inducible (iNOS), endothelial (eNOS), and neuronal (nNOS) isoforms. Its optimum binding suggests a fit into a small hydrophobic pocket, demonstrating its chemical reactivity and interaction with the enzyme (Garvey et al., 1994).

Physical Properties Analysis

The compound's physical properties, such as solubility and melting point, are influenced by its molecular structure and the nature of its substituents. However, specific details on the physical properties of S-Ethyl-N-phenyl-isothiourea require further research for comprehensive analysis.

Chemical Properties Analysis

The chemical properties of S-Ethyl-N-phenyl-isothiourea include its ability to selectively inhibit different isoforms of nitric oxide synthase, demonstrating its significance in biochemical research and potential therapeutic applications. Its chemical stability and reactivity under physiological conditions are crucial for its effectiveness and selectivity in inhibiting NOS (Shearer et al., 1997), (Garvey et al., 1994).

科学研究应用

nNOS抑制

“S-乙基-N-苯基-异硫脲” (也称为EPIT) 是一种选择性、竞争性抑制神经元一氧化氮合酶 (nNOS) . 它对纯化的人酶的Ki值为0.32 µM . 这意味着它与酶的活性位点结合,并阻止其正常底物结合,从而抑制酶的活性。

对nNOS相对于iNOS和eNOS的选择性

EPIT 对 nNOS 的选择性分别是诱导型一氧化氮合酶 (iNOS) 和内皮型一氧化氮合酶 (eNOS) 的 115 倍和 29 倍 . 这种选择性使其成为研究nNOS在生物系统中特定作用的有用工具,而不会影响iNOS和eNOS的功能。

神经科学研究

鉴于其作为nNOS抑制剂的作用,EPIT可用于神经科学研究 . 通过抑制nNOS,研究人员可以研究一氧化氮在神经元信号传导和其他神经过程中的作用。

药理学研究

EPIT 可用于药理学研究,以调查 nNOS 抑制对各种生理和病理过程的影响 . 例如,它可用于研究一氧化氮在血压调节、免疫反应和神经退行性疾病中的作用。

治疗剂的开发

EPIT 对 nNOS 的选择性抑制可以为治疗剂的开发提供信息 . 选择性抑制nNOS的药物可能可用于治疗与神经元中一氧化氮过度产生相关的疾病,例如神经退行性疾病。

生化研究

EPIT 可用于生化研究,以研究 nNOS 的结构和功能 . 通过抑制酶,研究人员可以研究其活性位点以及它如何与底物和抑制剂相互作用。

作用机制

Target of Action

S-Ethyl-N-phenyl-isothiourea primarily targets Nitric Oxide Synthase (NOS) , specifically the endothelial and brain isoforms . NOS is an enzyme responsible for producing nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.

Biochemical Pathways

The inhibition of NOS affects the production of NO, which is implicated in various biochemical pathways. NO plays a crucial role in vascular smooth muscle relaxation, neurotransmission, and immunological defense mechanisms .

Result of Action

The inhibition of NOS by S-Ethyl-N-phenyl-isothiourea results in a decrease in NO production. This can have various molecular and cellular effects, depending on the specific role of NO in different physiological processes .

属性

IUPAC Name |

ethyl N'-phenylcarbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-2-12-9(10)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXNJIWNBHHMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=NC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00324314 | |

| Record name | S-ETHYL-N-PHENYL-ISOTHIOUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19801-34-4 | |

| Record name | S-ETHYL-N-PHENYL-ISOTHIOUREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

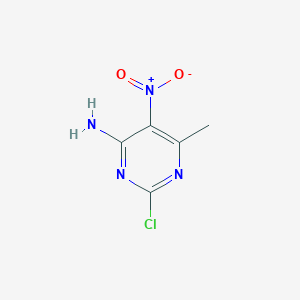

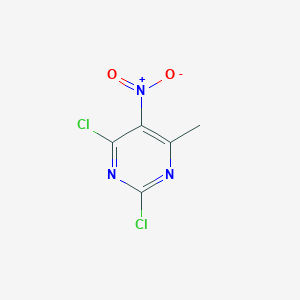

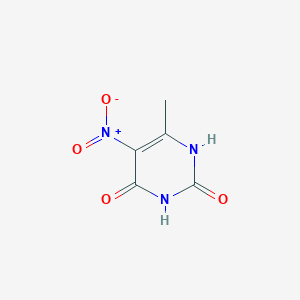

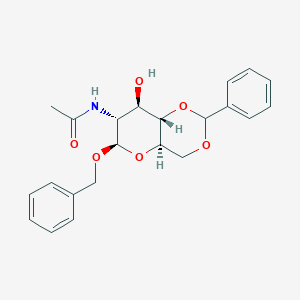

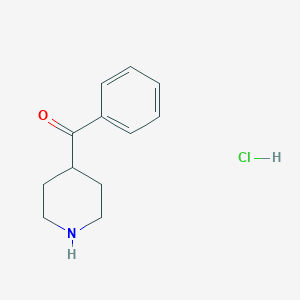

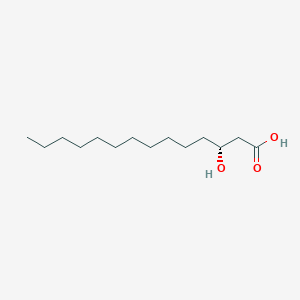

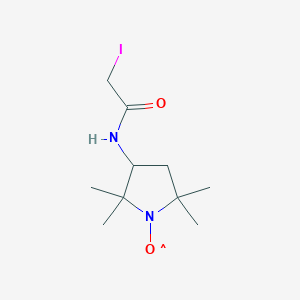

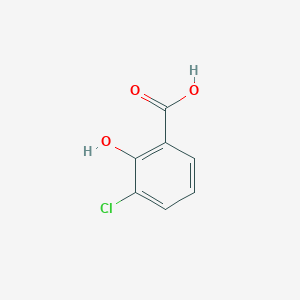

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)